molecular formula C8H14N4 B13337051 N3,N3-diethylpyridazine-3,6-diamine

N3,N3-diethylpyridazine-3,6-diamine

Cat. No.: B13337051
M. Wt: 166.22 g/mol
InChI Key: ZGDBMBXBBFEGIB-UHFFFAOYSA-N
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Description

N3,N3-diethylpyridazine-3,6-diamine: is an organic compound with the molecular formula C8H14N4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-diethylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with diethylamine. One common method includes the nucleophilic substitution of a halogenated pyridazine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, along with advanced reaction vessels that allow precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N3,N3-diethylpyridazine-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N3,N3-diethylpyridazine-3,6-diamine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are of interest in the development of new drugs and diagnostic agents .

Medicine: this compound and its derivatives are investigated for their potential pharmacological properties. They are explored as candidates for the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N3,N3-diethylpyridazine-3,6-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

    3,6-Diaminopyridazine: A simpler derivative of pyridazine with two amino groups at positions 3 and 6.

    N3,N3-Dimethylpyridazine-3,6-diamine: Similar to N3,N3-diethylpyridazine-3,6-diamine but with methyl groups instead of ethyl groups.

    Pyridazine-3,6-diamine: The parent compound with amino groups at positions 3 and 6.

Uniqueness: this compound is unique due to the presence of diethylamino groups, which enhance its reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and the development of new materials and therapeutic agents .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-N,3-N-diethylpyridazine-3,6-diamine

InChI

InChI=1S/C8H14N4/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3,(H2,9,10)

InChI Key

ZGDBMBXBBFEGIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N

Origin of Product

United States

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